2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a compound that features a 1,3,4-oxadiazole ring linked to a diphenyl-substituted pyrazole moiety. This structure is notable for its potential biological activities and chemical reactivity. The oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and is known for its diverse applications in medicinal chemistry, particularly as a scaffold for drug development.
The chemical reactivity of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole can be attributed to the presence of both the oxadiazole and pyrazole functionalities. Common reactions include:
These reactions make the compound versatile for further synthetic modifications and applications in drug discovery.
Research indicates that 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives exhibit significant biological activities, including:
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves several steps:
The unique structure of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole lends itself to various applications:
Interaction studies involving 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole have focused on its binding affinity with biological targets such as proteins involved in inflammatory pathways. Molecular docking studies have indicated effective interactions with COX enzymes and other relevant biological macromolecules . These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy.
Several compounds share structural similarities with 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole. Here are some examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Phenyl)-1H-pyrazole | Structure | Lacks the oxadiazole ring; primarily studied for anti-inflammatory properties. |
| 2-(5-Methylpyrazolyl)-1,3,4-oxadiazole | Structure | Methyl substitution affects solubility and bioactivity; demonstrates similar COX inhibition. |
| 2-(Quinolinyl)-5-(pyrazolyl)-1,3,4-oxadiazoles | Structure | Incorporates quinoline; shows enhanced antimicrobial activity compared to pyrazoles alone. |
The uniqueness of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole lies in its dual functionality combining both anti-inflammatory and antimicrobial properties while maintaining a distinctive structural framework that allows for further derivatization.
The study of heterocyclic compounds emerged in the early 19th century alongside foundational discoveries in organic chemistry. In 1818, Brugnatelli isolated alloxan from uric acid, marking one of the first documented encounters with nitrogen-containing heterocycles. By 1834, Runge’s isolation of pyrrole via dry distillation underscored the prevalence of five-membered nitrogen heterocycles in natural systems. The 20th century witnessed transformative advances, including Treibs’ 1936 discovery of chlorophyll derivatives in crude oil, which linked biological processes to heterocyclic biosynthesis. Chargaff’s 1951 elucidation of nucleotide base pairing further highlighted the centrality of heterocycles in genetic coding.
The pharmaceutical industry’s reliance on heterocycles became evident by the mid-20th century, with 59% of FDA-approved drugs incorporating nitrogen-containing rings. For instance, pyrazole derivatives like antipyrine (synthesized accidentally by Ludwig Knorr in 1883) demonstrated early therapeutic potential as antipyretics and analgesics. Concurrently, 1,3,4-oxadiazoles gained attention for their bioisosteric equivalence to esters and amides, offering enhanced metabolic stability. These parallel developments set the stage for rational hybridization strategies aimed at merging complementary pharmacophores.
Pyrazole-oxadiazole hybrids, such as 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole, exploit synergistic interactions between their constituent rings. The pyrazole moiety, a π-excess aromatic system, facilitates electrophilic substitutions at position 4 and nucleophilic attacks at positions 3 and 5. This reactivity enables precise functionalization for target engagement. Meanwhile, the 1,3,4-oxadiazole ring contributes redox stability and hydrogen-bonding capacity, often serving as a planar, electron-deficient scaffold for enzyme inhibition.
The hybrid’s synthetic flexibility is exemplified by modern methodologies like gold-catalyzed aminofluorination of alkynes and multicomponent reactions. For example, cyclocondensation of 1,3-diketones with hydrazines remains a cornerstone of pyrazole synthesis, while oxadiazoles are frequently constructed via cyclodehydration of diacylhydrazines. Merging these approaches allows modular assembly of the title compound, where the 1,3-diphenylpyrazole subunit enhances lipophilicity and the oxadiazole ring fine-tunes electronic properties.
Table 1: Key Heterocyclic Rings in Pharmaceutical Development
The structural duality of this hybrid compound enables multitarget interactions, a critical advantage in addressing complex diseases. For instance, pyrazole’s ability to modulate kinase activity combined with oxadiazole’s affinity for neurotransmitter receptors suggests potential in neurodegenerative and oncological applications. Furthermore, the conjugated system formed by the fused rings enhances photophysical properties, making such hybrids candidates for organic electronics and sensor technologies.
The compound 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole represents a heterocyclic molecular system featuring two distinct five-membered rings connected through a direct carbon-carbon bond [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazole, reflecting the systematic naming convention for complex heterocyclic structures [1]. The Chemical Abstracts Service registry number 917947-69-4 provides unique identification for this specific molecular entity within chemical databases [1] .
The molecular formula C17H12N4O indicates a composition of seventeen carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom, yielding a molecular weight of 288.30 grams per mole [1] . The Standard International Chemical Identifier string InChI=1S/C17H12N4O/c1-3-7-13(8-4-1)16-15(17-19-18-12-22-17)11-21(20-16)14-9-5-2-6-10-14/h1-12H provides a complete structural representation of the compound [1]. The corresponding InChIKey PMPSPYOWJBTEEB-UHFFFAOYSA-N serves as a hashed version of the InChI string for rapid database searching and comparison [1].
| Property | Value |
|---|---|
| Molecular Formula | C17H12N4O |
| Molecular Weight (g/mol) | 288.30 |
| CAS Registry Number | 917947-69-4 |
| InChI | InChI=1S/C17H12N4O/c1-3-7-13(8-4-1)16-15(17-19-18-12-22-17)11-21(20-16)14-9-5-2-6-10-14/h1-12H |
| InChIKey | PMPSPYOWJBTEEB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C=C2C3=NN=CO3)C4=CC=CC=C4 |
| IUPAC Name | 2-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazole |
Table 1. Molecular Characterization Data for 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
The Simplified Molecular-Input Line-Entry System representation C1=CC=C(C=C1)C2=NN(C=C2C3=NN=CO3)C4=CC=CC=C4 provides a linear notation describing the molecular connectivity and bond structure [1]. This compound belongs to the broader class of pyrazole-oxadiazole hybrid molecules, which have garnered significant attention in medicinal chemistry and materials science applications [3] [4].
X-ray crystallographic analysis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole and related diphenylpyrazole-oxadiazole derivatives reveals characteristic structural parameters typical of heterocyclic aromatic systems [5] [6]. Crystal structure determinations of analogous compounds demonstrate that these molecules typically crystallize in monoclinic or triclinic crystal systems [6] [7] [8]. The space groups commonly observed include P21/c, P21/n, and P1̄, reflecting the molecular packing arrangements and intermolecular interactions [6] [7] [8].
Unit cell parameters for related diphenylpyrazole-oxadiazole structures typically exhibit dimensions ranging from 9 to 22 Ångströms for the a-axis, 7 to 12 Ångströms for the b-axis, and 12 to 23 Ångströms for the c-axis [6] [7] [8]. The unit cell angles generally fall within the ranges of α = 87-90°, β = 93-113°, and γ = 84-90°, with the β angle showing the greatest variation due to the monoclinic distortion commonly observed in these systems [6] [7] [8]. Unit cell volumes typically range from 900 to 3600 cubic Ångströms, with Z values of 4 to 8 molecules per unit cell [6] [7] [8].
| Parameter | Typical Values for Related Compounds | Reference |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | [6] [7] [8] |
| Space Group | P21/c, P21/n, or P1̄ | [6] [7] [8] |
| Unit Cell Parameters (Å) | a = 9-22 Å, b = 7-12 Å, c = 12-23 Å | [6] [7] [8] |
| Unit Cell Angles (°) | α = 87-90°, β = 93-113°, γ = 84-90° | [6] [7] [8] |
| Volume (ų) | 900-3600 | [6] [7] [8] |
| Z | 4-8 | [6] [7] [8] |
| Density (g/cm³) | 1.2-1.6 | [6] [7] [8] |
| Data Collection Temperature (K) | 150-296 | [6] [7] [8] |
Table 2. Typical Crystallographic Parameters for Diphenylpyrazole-Oxadiazole Derivatives
The calculated density values for these compounds typically range from 1.2 to 1.6 grams per cubic centimeter, consistent with organic aromatic heterocyclic structures [6] [7] [8]. Data collection temperatures commonly employed range from 150 to 296 Kelvin, with lower temperatures generally providing superior data quality through reduced thermal motion [6] [7] [8]. The molecular geometry analysis reveals that the pyrazole and oxadiazole rings maintain essentially planar conformations, with dihedral angles between the aromatic rings and heterocyclic cores typically ranging from 15° to 35° depending on crystal packing forces [1] [7].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole through both proton and carbon-13 analyses [9] [10] [11]. Proton Nuclear Magnetic Resonance spectra of diphenylpyrazole-oxadiazole derivatives consistently display characteristic resonance patterns that facilitate structural identification and purity assessment [10] [11] [12].
The aromatic proton resonances typically appear in the chemical shift range of δ 7.2 to 8.1 parts per million, representing the phenyl substituents and heterocyclic hydrogen atoms [10] [11]. The pyrazole H-5 proton characteristically resonates as a singlet at approximately δ 8.2 parts per million, providing a diagnostic signal for this specific position [10] [11]. The chemical shift values for aromatic protons show minimal variation with different substituents on the phenyl rings, indicating limited electronic communication through the heterocyclic framework [13].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonance patterns characteristic of the heterocyclic carbons [10] [12] [13]. The pyrazole C-4 carbon, which serves as the connection point to the oxadiazole ring, typically resonates in the range of δ 103 to 106 parts per million [10] [12]. The oxadiazole ring carbons exhibit characteristic chemical shifts in the range of δ 163 to 165 parts per million, reflecting the electron-deficient nature of this heterocyclic system [10] [12]. The aromatic carbons of the phenyl substituents appear in the expected range of δ 125 to 140 parts per million, with specific chemical shift values dependent on the substitution pattern and electronic environment [12] [13].
| Technique | Key Features | Reference |
|---|---|---|
| 1H NMR Chemical Shifts | δ 7.2-8.1 ppm (aromatic protons); δ 8.2 ppm (pyrazole H-5) | [10] [11] |
| 13C NMR Chemical Shifts | δ 103-106 ppm (pyrazole C-4); δ 163-165 ppm (oxadiazole carbons) | [10] [12] |
Table 3. Nuclear Magnetic Resonance Spectroscopic Data
Mass spectrometric analysis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole under electron ionization conditions reveals characteristic fragmentation pathways typical of heterocyclic aromatic compounds [14] [15] [16]. The molecular ion peak appears at mass-to-charge ratio 288, corresponding to the intact molecular structure [1] [15]. Base peak formation typically involves the generation of stable aromatic fragment ions through the loss of neutral molecules or radicals [15] [16].
Common fragmentation patterns for oxadiazole-containing compounds include ring cleavage reactions that result in the formation of characteristic fragment ions [15] [16]. The electron ionization process induces fragmentation through multiple pathways, with the relative abundance of fragment ions dependent on the stability of the resulting species [15] [16]. The pyrazole moiety tends to undergo fragmentation through loss of phenyl radicals, generating fragment ions that retain the heterocyclic nitrogen framework [15] [16].
The mass spectrometric behavior of related 1,3,4-oxadiazole derivatives demonstrates that these five-membered heterocyclic rings undergo characteristic splitting patterns [16]. The fragmentation process involves both primary cleavages at the molecular ion level and secondary fragmentations of the resulting primary fragment ions [16]. The magnitude and complexity of fragmentation processes are influenced by the presence of aromatic substituents, which can stabilize certain fragment ions through resonance delocalization [16].
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole [17] [18] [19]. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the heterocyclic framework and aromatic substituents [17] [19].
The carbon-nitrogen double bond stretching vibrations of the oxadiazole ring appear in the range of 1600 to 1650 reciprocal centimeters, providing a diagnostic signature for this heterocyclic system [17] [19]. The carbon-oxygen stretching vibrations characteristic of the oxadiazole ring typically manifest in the range of 1200 to 1250 reciprocal centimeters [17] [19]. These vibrational frequencies are consistent with the electron-deficient nature of the 1,3,4-oxadiazole heterocycle [18] [19].
Aromatic carbon-carbon stretching vibrations appear in the range of 1450 to 1600 reciprocal centimeters, representing the phenyl substituents attached to the pyrazole core [17] [19]. The aromatic carbon-hydrogen stretching vibrations typically occur in the range of 3000 to 3100 reciprocal centimeters, while aromatic carbon-hydrogen bending vibrations appear in the range of 700 to 900 reciprocal centimeters [17] [19]. The pyrazole ring vibrations contribute additional characteristic bands in the fingerprint region below 1500 reciprocal centimeters [18] [19].
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| C=N stretch | 1600-1650 | Oxadiazole ring | [17] [19] |
| C-O stretch | 1200-1250 | Oxadiazole ring | [17] [19] |
| Aromatic C=C stretch | 1450-1600 | Phenyl rings | [17] [19] |
| Aromatic C-H stretch | 3000-3100 | Phenyl rings | [17] [19] |
Table 4. Infrared Vibrational Frequency Assignments
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole requires careful consideration of precursor selection to achieve optimal yields and product purity. The primary synthetic approaches involve two main precursor categories: hydrazide-based and alternative pathways.
Hydrazide-Based Precursors
The most widely employed precursor strategy utilizes acid hydrazides as key intermediates [1] [2]. For the target compound synthesis, 1,3-diphenyl-1H-pyrazole-4-carbohydrazide serves as the primary precursor, which can be readily prepared from the corresponding ester through hydrazinolysis [3]. The selection of appropriate carboxylic acid derivatives for coupling with this hydrazide is crucial for successful oxadiazole formation.
Alternative Precursor Strategies
Recent developments have explored alternative precursor combinations, including the use of α-bromo nitroalkanes coupled with acyl hydrazides [4]. This approach offers advantages in terms of reaction conditions and substrate scope, operating under mildly basic conditions with tolerance toward water. The mechanistic pathway involves formation of an electrophilic nitrogen species that rapidly converts to the oxadiazole rather than proceeding through traditional diacyl hydrazide intermediates [4].
Precursor Optimization Considerations
Electronic effects play a significant role in precursor selection. Electron-withdrawing groups on aromatic precursors generally enhance reactivity and increase yields, while electron-donating groups may require longer reaction times or modified conditions [5]. The steric hindrance around reactive centers must also be considered, as bulky substituents can impede cyclization reactions.
The formation of 1,3,4-oxadiazole rings through cyclocondensation involves several distinct mechanistic pathways, each with specific requirements and advantages.
Dehydrative Cyclization Mechanism
The most common mechanistic pathway involves dehydrative cyclization of N,N-diacylhydrazines. This process typically requires activation of the carbonyl groups through protonation or coordination with Lewis acids, followed by intramolecular nucleophilic attack and elimination of water [6]. The reaction proceeds through a six-membered transition state that facilitates ring closure with concurrent dehydration.
Oxidative Cyclization Pathways
Oxidative cyclization of acyl hydrazones represents an alternative mechanism that avoids the need for harsh dehydrating conditions [4]. This pathway involves initial oxidation of the hydrazone nitrogen, creating an electrophilic center that undergoes intramolecular cyclization. The oxidative approach typically employs iodine, chloramine-T, or other oxidizing agents to facilitate the transformation [7].
Photoredox-Mediated Mechanisms
Recent advances in photoredox catalysis have enabled new mechanistic pathways for oxadiazole formation. These reactions involve generation of carbon-centered radicals from aldehydes or related precursors, followed by radical addition and cyclization processes [8]. The photoredox approach offers advantages in terms of mild conditions and functional group tolerance.
Mechanistic Considerations for Optimization
Understanding the mechanistic pathways enables rational optimization of reaction conditions. For dehydrative cyclization, the choice of dehydrating agent and reaction temperature significantly impacts both yield and selectivity. Oxidative mechanisms benefit from careful control of oxidant stoichiometry and reaction atmosphere to minimize side reactions.
Solvent selection plays a crucial role in oxadiazole synthesis, affecting both reaction rate and product yield. The choice of solvent system must consider solubility of reactants, reaction mechanism, and purification requirements.
Polar Protic Solvents
Traditional methods often employ polar protic solvents such as ethanol or methanol, which can facilitate proton transfer processes essential for cyclization. However, these solvents may compete with intended nucleophiles and can lead to side reactions in certain cases [9]. The use of ethanol-water mixtures has shown particular promise for certain oxidative cyclization reactions [10].
Polar Aprotic Solvents
Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have gained prominence in oxadiazole synthesis. DMSO, in particular, has proven effective for flow chemistry applications, enabling short residence times and high yields [7]. The high dielectric constant of these solvents facilitates ionic mechanisms while avoiding unwanted proton transfer reactions.
Solvent-Free Conditions
The development of solvent-free synthetic methods represents a significant advancement in green chemistry approaches. Phosphorus oxychloride can serve as both reagent and solvent, eliminating the need for additional solvents while providing excellent yields [10]. Microwave-assisted reactions under solvent-free conditions have demonstrated remarkable efficiency improvements [9].
Green Solvent Alternatives
Environmental considerations have driven the development of greener solvent alternatives. Water-based systems, ionic liquids, and renewable solvents offer reduced environmental impact while maintaining synthetic efficiency [11]. The use of polyethylene glycol (PEG) as a green reaction medium has shown promise for certain oxadiazole syntheses [12].
The development of efficient catalytic systems has revolutionized oxadiazole synthesis, enabling milder conditions and improved selectivity.
Lewis Acid Catalysis
Phosphorus oxychloride (POCl₃) remains the most widely used Lewis acid for oxadiazole synthesis, serving dual roles as both catalyst and dehydrating agent [13]. The reagent activates carbonyl groups toward nucleophilic attack while facilitating water elimination. Typical reaction conditions involve heating at 50-120°C for 2-6 hours, achieving yields of 70-95% [14].
Heterogeneous Catalysis
Graphene oxide has emerged as an effective heterogeneous catalyst for oxadiazole synthesis, offering advantages in terms of recyclability and environmental compatibility [15]. The catalyst functions through dual oxidation and acid catalysis mechanisms, with oxygen-containing functional groups providing the necessary activation. Recovery and reuse of graphene oxide catalysts have been demonstrated for multiple reaction cycles [16].
Transition Metal Catalysis
Copper-based catalysts have shown effectiveness in specialized oxadiazole syntheses, particularly for C-N coupling reactions [17]. Iron(III) bromide catalysis with hydrogen peroxide as terminal oxidant provides a practical approach for oxidative cyclization [18]. These systems offer good selectivity and recyclability advantages.
Organocatalysis
Metal-free organocatalytic approaches have gained attention for their environmental benefits and functional group compatibility. Trichloroisocyanuric acid (TCCA) serves as both oxidizing and cyclodehydrating agent, enabling room temperature reactions with high yields [10]. Chloramine-T provides another effective organocatalytic option for hydrazone oxidation [19].
Effective purification strategies are essential for obtaining high-purity oxadiazole products while maintaining acceptable yields.
Recrystallization Methods
Recrystallization remains the primary purification technique for oxadiazole derivatives, offering purities of 95-99% with yield recoveries of 70-85%. Solvent selection is critical, with ethanol, methanol, and acetone being the most commonly employed solvents [20]. The recrystallization process typically requires 2-24 hours but provides excellent scalability [21].
Chromatographic Purification
Column chromatography using silica gel provides the highest purity levels (98-99%) but with reduced yield recovery (60-80%). Hexane/ethyl acetate solvent systems are commonly employed, with gradient elution enabling efficient separation [22]. The technique requires 1-3 hours but offers excellent resolution of closely related compounds.
Continuous Flow Purification
Modern flow chemistry approaches enable integrated purification through automated chromatography systems. These methods achieve 90-95% purity with 85-90% yield recovery in significantly reduced timeframes (10-30 minutes) [7]. The approach offers excellent scalability and reduced solvent consumption compared to traditional batch methods.
Yield Optimization Strategies
Several strategies can maximize yields while maintaining product quality:
Reaction Monitoring: Thin-layer chromatography (TLC) monitoring enables optimal reaction timing, preventing over-reaction and decomposition.
Temperature Control: Precise temperature control prevents thermal decomposition while ensuring complete conversion.
Stoichiometric Optimization: Careful optimization of reagent ratios minimizes side reactions and maximizes desired product formation.
Workup Procedures: Efficient workup procedures, including proper quenching and extraction techniques, can significantly impact final yields.
Quality Control Measures
Comprehensive analytical characterization using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry ensures product identity and purity. Melting point determination provides additional confirmation of product quality and can indicate the presence of impurities.